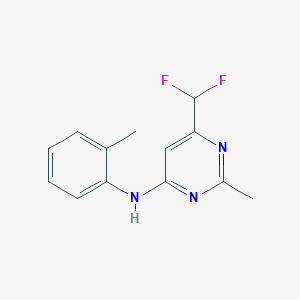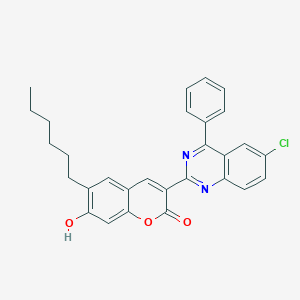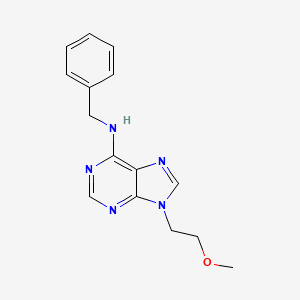
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, drug synthesis, and biochemistry. This compound is a member of the morpholine family, which is composed of five-membered rings containing nitrogen, oxygen, and carbon atoms. This compound has been studied for its ability to act as a catalyst, as a ligand, and as a building block in drug synthesis. It is also known to possess a variety of biochemical and physiological effects, making it an attractive candidate for further research.
科学的研究の応用
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine has been studied for its potential applications in medicinal chemistry, drug synthesis, and biochemistry. This compound has been found to act as a ligand in the synthesis of various drugs and has been used as a catalyst in the synthesis of pharmaceuticals. It has also been studied for its ability to form complexes with metal ions, which can be used in the synthesis of metal-containing drugs. Additionally, this compound has been studied for its ability to act as a building block for the synthesis of various drugs.
作用機序
The mechanism of action of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is not well understood. However, it is believed to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. It is also believed to act as a building block for the synthesis of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine are not well understood. However, it is known to possess a variety of biochemical and physiological effects, such as the ability to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties.
実験室実験の利点と制限
The advantages of using 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine in laboratory experiments include its ability to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound is relatively inexpensive and has a low toxicity. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood and its effects on the body are not yet known.
将来の方向性
The future directions of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine research include further investigation into its mechanism of action, its effects on the body, and its potential applications in medicinal chemistry, drug synthesis, and biochemistry. Additionally, further research is needed to determine the optimal conditions for the synthesis of this compound and its complexes with metal ions. Finally, further research is needed to investigate the potential toxicity of this compound and its effects on the environment.
合成法
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is typically synthesized through a series of reactions involving the condensation of 4-methylpyrimidine-2-carboxylic acid and pyrrolidine-1-carbonyl chloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization. Other methods of synthesis have also been reported, including the reaction of pyrrolidine-1-carbonyl chloride with 4-methylpyrimidine-2-aldehyde and the reaction of 4-methylpyrimidine-2-carbaldehyde with pyrrolidine-1-carbonyl chloride.
特性
IUPAC Name |
[4-(4-methylpyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-5-15-14(16-11)18-8-9-20-12(10-18)13(19)17-6-2-3-7-17/h4-5,12H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJJGZYQEAZUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol](/img/structure/B6484084.png)
![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6484093.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)



![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)
![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)
![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)
![4-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6484170.png)
![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)
